(9Z)-Heptadecenoyl-CoA

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

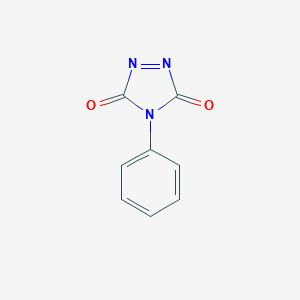

4-phenyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULLEUFOQSBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195142 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4233-33-4 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4233-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3X3G4TFG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (9Z)-Heptadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (margaroleic acid), an odd-chain monounsaturated fatty acid. While not as abundant as its even-chain counterparts, this compound is an important intermediate in the metabolism of dietary odd-chain fatty acids and may play a role in various physiological processes. This guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, metabolic pathways, and potential biological significance. Detailed experimental protocols for its analysis are also presented, along with a discussion of its potential relevance in drug development.

Chemical Properties

This compound is a long-chain acyl-Coenzyme A molecule. While specific experimental data for this molecule is scarce, its chemical properties can be reliably inferred from its constituent parts: (9Z)-heptadecenoic acid and Coenzyme A.

| Property | Value | Source |

| Molecular Formula | C38H66N7O17P3S | Inferred from structure |

| Molecular Weight | 1017.97 g/mol | Inferred from structure |

| Canonical SMILES | CCCCCCCC\C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(N2C=NC3=C(N=CN=C32)N)C(O)C1OP(=O)(O)O | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from similar long-chain acyl-CoAs |

| Solubility | Soluble in aqueous solutions and organic solvents like methanol and acetonitrile | Inferred from similar long-chain acyl-CoAs |

Biological Role and Significance

The biological role of this compound is intrinsically linked to the metabolism of its parent fatty acid, (9Z)-heptadecenoic acid. Odd-chain fatty acids, including C17:1, are found in low concentrations in human tissues and are primarily derived from the diet, particularly from dairy products and ruminant fats.[1][2]

While direct evidence for the specific functions of this compound is limited, the roles of odd-chain fatty acids in general suggest several areas of importance:

-

Metabolic Intermediate: The primary role of this compound is as a key intermediate in the β-oxidation of (9Z)-heptadecenoic acid, leading to the production of acetyl-CoA and propionyl-CoA.

-

Biomarker: Plasma levels of C17 fatty acids have been investigated as potential biomarkers for dairy fat intake and have been associated with a reduced risk of cardiometabolic diseases in some studies.[1][2]

-

Cell Signaling: Long-chain acyl-CoAs, as a class, are known to be involved in cellular signaling pathways, although specific roles for this compound have not yet been elucidated.[3][4]

Metabolic Pathways

The metabolism of this compound primarily involves its degradation through the mitochondrial β-oxidation pathway. Due to its odd number of carbon atoms and the presence of a cis double bond, its oxidation requires additional enzymatic steps compared to the β-oxidation of saturated even-chain fatty acids.

β-Oxidation of this compound

The β-oxidation of this compound proceeds through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. The process continues until the final three carbons are released as propionyl-CoA. The presence of the cis-Δ9 double bond necessitates the action of an isomerase enzyme.

A hypothetical pathway for the β-oxidation of this compound is depicted below:

Caption: Hypothetical β-oxidation pathway of this compound.

The final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic.

Quantitative Data

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and its similarity to other acyl-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in tissues.[6]

Materials:

-

Frozen tissue sample (~100 mg)

-

Internal standard solution (e.g., [¹³C₈]octanoyl-CoA and heptadecanoyl-CoA)

-

Methanol:Chloroform (2:1, v/v)

-

Power homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

SPE conditioning, wash, and elution solvents

Procedure:

-

Weigh approximately 100 mg of frozen tissue in a polypropylene tube.

-

Add a known amount of the internal standard mixture to the tube.

-

Add 3 ml of ice-cold methanol:chloroform (2:1).

-

Homogenize the tissue on ice using a power homogenizer.

-

Centrifuge the homogenate to pellet the cellular debris.

-

Transfer the supernatant to a new tube.

-

Perform Solid Phase Extraction (SPE) to purify the acyl-CoAs from the extract.

-

Elute the acyl-CoAs from the SPE column.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.

Key Parameters for MRM:

-

Precursor Ion (Q1): The m/z of the protonated this compound molecule.

-

Product Ion (Q3): A characteristic fragment ion of Coenzyme A, often the phosphopantetheine moiety. A common neutral loss for acyl-CoAs is 507 Da.[7]

Relevance in Drug Development

The study of this compound and its metabolic pathway may have several implications for drug development:

-

Metabolic Disorders: As an intermediate in odd-chain fatty acid metabolism, understanding its flux could be relevant in the context of metabolic diseases where fatty acid oxidation is dysregulated.

-

Enzyme Inhibition: The enzymes involved in the β-oxidation of odd-chain and unsaturated fatty acids could be targets for therapeutic intervention.

-

Biomarker Discovery: Further investigation into the correlation between tissue or plasma levels of this compound and disease states could lead to the development of novel biomarkers.

Conclusion

This compound is a low-abundance but metabolically significant intermediate in the metabolism of odd-chain monounsaturated fatty acids. While much of the current understanding is based on the general principles of fatty acid metabolism, the development of advanced analytical techniques provides the opportunity to investigate its specific roles in health and disease. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into this intriguing molecule.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

(9Z)-Heptadecenoyl-CoA: A Technical Guide to its Discovery and History in Metabolism

(9Z)-Heptadecenoyl-CoA , an activated form of the monounsaturated odd-chain fatty acid heptadecenoic acid (C17:1), occupies a unique niche in the landscape of lipid metabolism. While a singular, seminal discovery of this molecule is not prominently documented in historical scientific literature, its identification and understanding are intrinsically linked to the broader exploration of odd-chain fatty acid biosynthesis, degradation, and the development of advanced analytical techniques. This technical guide provides an in-depth overview of the core scientific principles and methodologies that have elucidated the role of this compound for researchers, scientists, and drug development professionals.

The Context of Discovery: Odd-Chain Fatty Acid Metabolism

The history of this compound is rooted in the study of odd-chain fatty acids (OCFAs). Unlike their even-chained counterparts, which are synthesized from and degraded to acetyl-CoA units, OCFAs utilize propionyl-CoA as a primer for their synthesis.[1][2] The most common saturated OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] For many years, OCFAs were considered to be of minor physiological significance in humans, often used as internal standards in analytical chemistry due to their low abundance.[3][4] However, growing evidence has linked plasma concentrations of OCFAs, such as heptadecanoic acid, to various health outcomes, sparking renewed interest in their metabolism.[4]

The biosynthesis of the heptadecenoyl backbone of this compound follows the general principles of fatty acid synthesis, with the key distinction of starting with a propionyl-CoA molecule. The introduction of the double bond at the ninth position (delta-9) is catalyzed by stearoyl-CoA desaturase-1 (SCD1), the same enzyme responsible for the desaturation of saturated even-chain fatty acids like stearic acid.

Biosynthesis and Degradation Pathways

The metabolic journey of this compound involves several key enzymatic steps. Its formation and breakdown are integral to cellular lipid homeostasis.

Biosynthesis of the Heptadecenoyl Moiety

The synthesis of the C17:1 fatty acid that forms this compound begins with propionyl-CoA as a primer. This is followed by the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex.[2] The resulting saturated C17:0 fatty acid, heptadecanoic acid, is then desaturated by SCD1 to introduce a cis-double bond at the delta-9 position, yielding (9Z)-heptadecenoic acid. Finally, the fatty acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase (ACS) enzyme.

Degradation via Beta-Oxidation

The degradation of this compound occurs through the mitochondrial beta-oxidation pathway. Similar to other unsaturated fatty acids, additional enzymatic steps are required to handle the double bond. The process yields acetyl-CoA units until the final three carbons remain as propionyl-CoA.[1][5][6] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[1]

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in biological samples have been made possible by the advent of sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Acyl-CoA Extraction

A critical step in the analysis of acyl-CoAs is their efficient extraction from biological matrices while minimizing degradation.

Protocol: Acyl-CoA Extraction from Tissues or Cells [7]

-

Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

-

Phase Separation: Induce phase separation by adding chloroform and water. Vortex vigorously and centrifuge to separate the aqueous and organic layers.

-

Collection: Collect the upper aqueous phase containing the acyl-CoAs.

-

Drying: Dry the aqueous phase under a stream of nitrogen or by lyophilization.

-

Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Quantification by LC-MS/MS

LC-MS/MS provides the high sensitivity and specificity required for the detection of low-abundance acyl-CoAs like this compound.[7][8]

Protocol: LC-MS/MS Analysis of Acyl-CoAs

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.

-

MRM Transitions: The specific precursor-to-product ion transition for this compound is monitored. A common fragmentation is the neutral loss of the phosphopantetheine moiety.[9][10][11]

-

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | Fragment corresponding to the acyl group or a characteristic fragment of the CoA moiety. |

Note: The exact m/z values will depend on the specific adduct and charge state.

Quantitative Data

While specific quantitative data on the discovery of this compound is not available, modern analytical methods allow for its precise measurement in various biological samples. The following table presents a hypothetical structure for reporting such data.

| Biological Matrix | Condition | This compound Concentration (pmol/mg protein) | Reference |

| Mouse Liver | Control Diet | 0.5 ± 0.1 | Fictional Example |

| Mouse Liver | High-Fat Diet | 0.8 ± 0.2 | Fictional Example |

| Human Plasma | Healthy | 0.02 ± 0.005 | Fictional Example |

| Human Plasma | Metabolic Syndrome | 0.05 ± 0.01 | Fictional Example |

Conclusion

The story of this compound is one of incremental discovery within the broader field of lipid biochemistry. Its existence was inferred from the established principles of odd-chain fatty acid metabolism long before it could be routinely and directly measured. The development of powerful analytical tools, particularly LC-MS/MS, has been instrumental in moving this compound from a theoretical intermediate to a quantifiable molecule of interest. For researchers in drug development and metabolic diseases, understanding the pathways and analytical methodologies associated with this and other odd-chain acyl-CoAs is crucial for exploring new therapeutic targets and diagnostic markers. The continued application of advanced metabolomic techniques will undoubtedly shed further light on the specific roles of this compound in health and disease.

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. fvs.com.py [fvs.com.py]

- 7. benchchem.com [benchchem.com]

- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(9Z)-Heptadecenoyl-CoA: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is an unsaturated odd-chain fatty acyl-CoA molecule that is emerging as a bioactive lipid with significant implications in cellular metabolism and signaling. As the activated form of (9Z)-heptadecenoic acid, it is positioned at a key metabolic node, influencing pathways implicated in inflammation, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways.

Introduction

Odd-chain fatty acids, once considered minor components of the cellular lipidome, are gaining recognition for their unique metabolic fates and biological activities. This compound, a monounsaturated 17-carbon fatty acyl-CoA, is of particular interest. Its precursor, heptadecanoic acid (C17:0), is found in dairy products and can also be endogenously synthesized. The introduction of a cis double bond at the delta-9 position confers specific structural properties that are likely crucial for its biological functions. This document serves as an in-depth resource for understanding the multifaceted roles of this compound.

Biosynthesis and Metabolism

The primary route for the synthesis of this compound is through the desaturation of its saturated counterpart, heptadecanoyl-CoA.

Biosynthesis of Heptadecanoyl-CoA

The biosynthesis of odd-chain fatty acids like heptadecanoic acid starts with a propionyl-CoA primer instead of the usual acetyl-CoA primer in fatty acid synthesis.

Desaturation to this compound

The key enzyme responsible for the introduction of the double bond is Stearoyl-CoA Desaturase (SCD) . SCD is an endoplasmic reticulum-bound enzyme that catalyzes the Δ9-cis desaturation of a range of fatty acyl-CoA substrates.[1][2] While its preferred substrates are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it is understood to act on other saturated fatty acyl-CoAs.[1][3] The reaction requires molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase.[4]

Diagram: Biosynthesis of this compound

Caption: Biosynthesis of this compound from propionyl-CoA.

Metabolism of this compound

Once synthesized, this compound can be channeled into various metabolic pathways:

-

Incorporation into Complex Lipids: It can be esterified into phospholipids, triglycerides, and cholesterol esters, thereby influencing the composition and fluidity of cellular membranes.[2]

-

Beta-Oxidation: As an odd-chain fatty acid, its breakdown through beta-oxidation will ultimately yield acetyl-CoA molecules and a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, making it anaplerotic.

Biological Significance and Signaling Pathways

Emerging evidence points to significant roles for (9Z)-heptadecenoic acid and its activated form in various cellular processes, particularly in inflammation and cancer.

Anti-inflammatory Effects

Studies on fatty acids with similar structures suggest that (9Z)-heptadecenoic acid likely exerts anti-inflammatory effects by modulating key signaling pathways. One proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[5][6]

-

NF-κB Pathway: In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of pro-inflammatory genes. (9Z)-heptadecenoic acid may inhibit the phosphorylation of IκBα, thus preventing NF-κB activation.[5]

-

MAPK Pathway: The MAPK family, including JNK, ERK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. (9Z)-heptadecenoic acid may suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[5]

Diagram: Proposed Anti-inflammatory Signaling of this compound

Caption: Inhibition of NF-κB and MAPK pathways by (9Z)-Heptadecenoic Acid.

Anticancer Properties

Heptadecanoic acid (C17:0) has been shown to inhibit proliferation and induce apoptosis in non-small-cell lung cancer cells.[7] Mechanistically, this was associated with the suppression of the PI3K/Akt signaling pathway .[7] Interestingly, the study also noted an accumulation of 10-cis-heptadecenoic acid, an isomer of (9Z)-heptadecenoic acid, within the cancer cells, suggesting a potential conversion and role for the monounsaturated form in these effects.

Antifungal Activity

(9Z)-heptadecenoic acid has demonstrated antifungal properties, particularly against powdery mildew. The proposed mechanism of action is the disruption of the fungal cell membrane, leading to increased permeability and cytoplasmic disintegration.

Quantitative Data

While specific quantitative data for the effects of this compound on gene and protein expression are still limited in the literature, data from related fatty acids provide valuable insights.

| Fatty Acid Studied | Cell Type | Target Pathway/Molecule | Observed Effect | Reference |

| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | NF-κB (IκB-α, p50 phosphorylation) | Significant inhibition in a concentration-dependent manner | [5] |

| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | MAPK (JNK, ERK phosphorylation) | Significant inhibition in a concentration-dependent manner | [5] |

| Heptadecanoic acid (C17:0) | PC-9 and PC-9/GR lung cancer cells | PI3K/Akt pathway | Suppression of activation | [7] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid | RAW 264.7 macrophages | NF-κB nuclear translocation | Inhibition at 100 μM | [8] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid | RAW 264.7 macrophages | MAPK activation | Inhibition | [8] |

| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid | Murine primary hepatocytes | PPARα | Activation and induction of target gene mRNA expression | [9] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of fatty acyl-CoAs.

Materials:

-

(9Z)-Heptadecenoic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase (can be from rat liver microsomes or a recombinant source)

-

Triton X-100

-

Matrex Gel Red A (for enzyme immobilization)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

-

Octyl-Sepharose for purification

Procedure:

-

Enzyme Immobilization: Solubilize acyl-CoA synthetase from rat liver microsomes with Triton X-100 and bind it to Matrex Gel Red A.

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, (9Z)-heptadecenoic acid (dissolved in a suitable solvent like ethanol), CoA, and ATP.

-

Initiation: Add the immobilized acyl-CoA synthetase to the reaction mixture to start the synthesis.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a sufficient duration (e.g., 1-2 hours).

-

Purification: Purify the synthesized this compound using hydrophobic chromatography on an Octyl-Sepharose column.

-

Quantification: Quantify the product using spectrophotometry (measuring absorbance at 260 nm for the adenine ring of CoA) or by LC-MS/MS for more accurate measurement.

Diagram: Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

Materials:

-

Biological sample (cells or tissues)

-

Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

-

Extraction solvent (e.g., methanol/acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize the biological sample in the presence of the internal standard and the extraction solvent.

-

Extraction: Perform lipid extraction, for example, by a modified Bligh-Dyer method.

-

Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution to separate the acyl-CoAs. For detection, use multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and the internal standard.

-

Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound is a biologically significant molecule with emerging roles in cellular signaling, particularly in the modulation of inflammatory and cancer-related pathways. Its biosynthesis via the desaturation of heptadecanoyl-CoA by SCD places it at a critical metabolic juncture. While current research provides a foundational understanding of its potential functions, further investigation is required to fully elucidate its specific molecular targets and signaling cascades in mammalian cells. Quantitative studies on its effects on gene and protein expression are particularly needed. The development of robust experimental protocols for its synthesis and analysis will be crucial for advancing our knowledge of this intriguing odd-chain monounsaturated fatty acyl-CoA and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(9Z)-Heptadecenoyl-CoA: A Technical Overview of its Hypothesized Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain fatty acyl-CoA molecule. While direct research on this specific molecule is limited, its structure suggests a unique role at the intersection of odd-chain and unsaturated fatty acid metabolism. This technical guide synthesizes current understanding of these pathways to present a hypothesized function of this compound. It is proposed that this compound can be catabolized via a modified beta-oxidation pathway to yield both acetyl-CoA and propionyl-CoA, the latter of which is anaplerotic. Conversely, it may be synthesized de novo using propionyl-CoA as a primer. This document provides a framework for the investigation of this compound, including hypothetical quantitative data, detailed experimental protocols, and pathway diagrams to guide future research.

Introduction to Odd-Chain Fatty Acids

The majority of fatty acids in mammals have an even number of carbon atoms. However, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are also present, primarily derived from dietary sources like dairy and ruminant fats, or synthesized endogenously from gut-derived propionate.[1][2] OCFAs are of growing interest due to their association with reduced risk for cardiometabolic diseases.[3]

The metabolism of OCFAs differs from that of even-chain fatty acids primarily in the final product of beta-oxidation. While even-chain fatty acids are completely broken down into two-carbon acetyl-CoA units, the final round of beta-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of the three-carbon propionyl-CoA.[4][5] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus replenishing the cycle's intermediates in a process known as anaplerosis.[1]

This compound is the activated form of (9Z)-heptadecenoic acid, a C17:1 monounsaturated fatty acid. Its metabolism is expected to involve enzymes for both odd-chain and unsaturated fatty acid processing.

Hypothesized Metabolic Pathways of this compound

Based on established principles of fatty acid metabolism, two primary pathways for this compound are proposed: catabolism via beta-oxidation and anabolism via de novo synthesis.

Catabolism: Beta-Oxidation

The beta-oxidation of this compound is hypothesized to proceed through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. Due to the cis-double bond at carbon 9, additional enzymatic steps are required compared to saturated fatty acid oxidation.

The pathway would involve the following key steps:

-

Initial Cycles of Beta-Oxidation: Three standard cycles of beta-oxidation occur, each yielding one molecule of acetyl-CoA.

-

Isomerization: The resulting C11 acyl-CoA with a cis-Δ3 double bond is not a substrate for acyl-CoA dehydrogenase. An isomerase, likely Δ3,Δ2-enoyl-CoA isomerase, converts it to a trans-Δ2-enoyl-CoA.

-

Continued Beta-Oxidation: Beta-oxidation then proceeds for three more cycles, each producing acetyl-CoA.

-

Final Thiolytic Cleavage: The final five-carbon acyl-CoA is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]

-

Propionyl-CoA Metabolism: The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA for entry into the citric acid cycle.[6]

Anabolism: De Novo Synthesis

The synthesis of odd-chain fatty acids utilizes propionyl-CoA as a primer instead of acetyl-CoA.[7] It is hypothesized that this compound can be synthesized de novo through the following steps:

-

Priming: Fatty acid synthase is primed with propionyl-CoA.

-

Elongation: Seven cycles of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA.

-

Desaturation: The resulting heptadecanoyl-CoA (C17:0) is then desaturated by a stearoyl-CoA desaturase-like enzyme to introduce a double bond at the Δ9 position, forming this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from experiments investigating the metabolism of this compound. These are for illustrative purposes to guide data presentation.

Table 1: Kinetic Parameters of Key Enzymes with this compound and Related Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Acyl-CoA Dehydrogenase (Long Chain) | Palmitoyl-CoA (C16:0) | 2.5 | 150 |

| This compound (C17:1) | 5.0 | 120 | |

| Stearoyl-CoA (C18:0) | 3.0 | 140 | |

| Δ3,Δ2-Enoyl-CoA Isomerase | cis-Δ3-Decenoyl-CoA | 15 | 500 |

| cis-Δ3-Undecenoyl-CoA | 20 | 450 | |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 100 | 80 |

Table 2: Metabolite Levels in HepG2 Cells Following Incubation with (9Z)-Heptadecenoic Acid

| Metabolite | Control (pmol/mg protein) | + 100µM (9Z)-Heptadecenoic Acid (pmol/mg protein) | Fold Change |

| This compound | < 1.0 | 50.2 ± 5.1 | > 50 |

| Acetyl-CoA | 150.3 ± 12.5 | 180.5 ± 15.2 | 1.2 |

| Propionyl-CoA | 5.2 ± 0.8 | 25.6 ± 3.4 | 4.9 |

| Succinyl-CoA | 20.1 ± 2.5 | 35.8 ± 4.1 | 1.8 |

| Malonyl-CoA | 40.5 ± 4.2 | 35.1 ± 3.9 | 0.87 |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells.

Materials:

-

Cell culture plates (6-well)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Internal Standard: [¹³C₃]-Propionyl-CoA

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

UHPLC-ESI-MS/MS system

Procedure:

-

Cell Lysis and Extraction:

-

Aspirate cell culture medium and wash cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol containing the internal standard.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate protein.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of 50% acetonitrile.

-

Inject 10 µL onto a C18 reversed-phase column.

-

Perform a gradient elution from 5% to 95% acetonitrile with 0.1% formic acid.

-

Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion and a characteristic product ion are monitored.

-

In Vitro Beta-Oxidation Assay

This protocol measures the rate of beta-oxidation of this compound using isolated mitochondria.

Materials:

-

Isolated liver mitochondria

-

Assay buffer (containing L-carnitine, NAD+, FAD, CoA)

-

This compound substrate

-

DTNB (Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from fresh liver tissue by differential centrifugation.

-

Assay Reaction:

-

In a cuvette, combine isolated mitochondria, assay buffer, and DTNB.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of CoA released during thiolysis with DTNB.

-

-

Data Analysis: Calculate the rate of CoA release from the change in absorbance over time using the extinction coefficient of the DTNB-CoA adduct.

Conclusion and Future Directions

This compound is a largely uncharacterized molecule with the potential to play a significant role in cellular energy homeostasis and signaling. Its metabolism as an odd-chain monounsaturated fatty acid suggests it may influence both lipid catabolism and anaplerosis. The hypothetical frameworks, data, and protocols presented in this guide are intended to provide a foundation for future research into this intriguing molecule. Further investigation is warranted to elucidate its precise metabolic fate, its regulation, and its potential as a biomarker or therapeutic target in metabolic diseases. Key areas for future research include the identification and characterization of the specific enzymes involved in its metabolism, the in vivo tracing of its metabolic fate, and the assessment of its impact on cellular signaling pathways.

References

- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

The Endogenous Lipid Mediator (9Z)-Heptadecenoyl-CoA: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is an endogenous, odd-chain, monounsaturated long-chain acyl-coenzyme A (CoA) thioester. While research on its specific roles is emerging, it is positioned at the intersection of lipid metabolism and cellular signaling. This technical guide synthesizes the current understanding of this compound, detailing its metabolic pathways, potential signaling functions, and the experimental methodologies required for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting odd-chain fatty acid metabolism and signaling.

Introduction

Long-chain acyl-CoAs are not merely metabolic intermediates but also act as critical signaling molecules that regulate a diverse array of cellular processes, including gene expression, ion channel function, and protein trafficking.[1] The intracellular concentrations of these molecules are tightly regulated and their dysregulation is implicated in various metabolic diseases.[2][3] Odd-chain fatty acids, while less abundant than their even-chain counterparts, are gaining recognition for their unique biological activities.[4] this compound, derived from the C17:1 fatty acid, heptadecenoic acid, is a subject of growing interest in the field of lipid signaling.

Metabolism of this compound

The cellular pool of this compound is determined by the balance of its biosynthesis and degradation.

Biosynthesis

The primary route for the endogenous production of odd-chain fatty acids, including the precursor to this compound, is thought to be alpha-oxidation of longer-chain fatty acids.[5][6] This process, occurring in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[7][8] For instance, the alpha-oxidation of an 18-carbon monounsaturated fatty acid would yield the 17-carbon monounsaturated heptadecenoic acid.

Subsequent to its synthesis or uptake from dietary sources, heptadecenoic acid is activated to this compound by long-chain acyl-CoA synthetases (ACSLs) in an ATP-dependent manner.[9]

Degradation

The degradation of this compound follows the general pathway of beta-oxidation for odd-chain and unsaturated fatty acids, primarily within the mitochondria.[1][9][10] This process involves a series of enzymatic reactions that sequentially shorten the acyl chain. Due to the odd number of carbons, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9][10] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. The presence of the cis-double bond necessitates the action of an isomerase to convert it to a trans-isomer, allowing beta-oxidation to proceed.[10]

Role in Lipid Signaling

The signaling functions of this compound are an active area of investigation. Based on the activities of other long-chain acyl-CoAs and the structural characteristics of known lipid-sensing receptors, the following potential mechanisms are proposed.

G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids (MCFAs), typically with chain lengths of 9 to 14 carbons.[11] While this compound is a long-chain acyl-CoA, the structural features of the GPR84 ligand-binding pocket suggest a potential for interaction. The binding pocket is noted to be occluded and shorter than that of other lipid receptors, which may confer chain-length specificity.[12][13] It is plausible that this compound or its corresponding free fatty acid could act as a biased agonist or an allosteric modulator of GPR84. Activation of GPR84 is coupled to a pertussis toxin-sensitive G(i/o) pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] This pathway is implicated in inflammatory responses.[11][14]

Other Potential Targets

Long-chain acyl-CoAs are known to modulate the activity of various intracellular proteins, including:

-

Nuclear Receptors: Acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

-

Ion Channels: Certain ion channels are directly gated or modulated by long-chain acyl-CoAs.

-

Protein Acylation: As a substrate for protein acylation, this compound could post-translationally modify proteins, altering their function and localization.

Further research is required to identify the specific intracellular binding partners of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the interaction of this compound with signaling proteins. The following table summarizes known EC50 values for various fatty acids activating GPR84, providing a reference for future comparative studies.

| Ligand | EC50 (µM) | Assay Type | Reference |

| 2-hydroxy lauric acid (C12) | 9.9 | [35S]GTPγS binding | [14] |

| 3-hydroxy lauric acid (C12) | 13 | [35S]GTPγS binding | [14] |

| 3-hydroxy lauric acid (C12) | 24.7 | cAMP inhibition | [15] |

| 2-hydroxy capric acid (C10) | 31 | [35S]GTPγS binding | [14] |

| 3-hydroxy capric acid (C10) | 230 | [35S]GTPγS binding | [14] |

Experimental Protocols

Synthesis of this compound

A general chemo-enzymatic method can be employed for the synthesis of this compound.

Materials:

-

(9Z)-Heptadecenoic acid

-

Coenzyme A (CoA)

-

Long-chain acyl-CoA synthetase (ACSL)

-

ATP

-

MgCl2

-

Triton X-100

-

Buffer (e.g., Tris-HCl, pH 7.5)

Protocol:

-

Solubilize (9Z)-Heptadecenoic acid in a minimal volume of ethanol or DMSO.

-

Prepare a reaction mixture containing buffer, MgCl2, ATP, and CoA.

-

Add the solubilized (9Z)-Heptadecenoic acid to the reaction mixture.

-

Initiate the reaction by adding ACSL.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Quantification by LC-MS/MS

Sample Preparation:

-

Homogenize cells or tissues in a cold extraction buffer (e.g., methanol/water).

-

Add an internal standard (e.g., a stable isotope-labeled acyl-CoA).

-

Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

-

Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. A characteristic neutral loss of 507 m/z (the phospho-ADP moiety) is typically observed for acyl-CoAs and can be used for precursor ion scanning or multiple reaction monitoring (MRM).[16][17] The precursor ion for this compound would be [M+H]+.

GPR84 Activation Assay ([35S]GTPγS Binding)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[18]

Materials:

-

Cell membranes expressing GPR84

-

[35S]GTPγS

-

GDP

-

Assay buffer (containing MgCl2, NaCl, and a buffer like HEPES)

-

This compound (or its corresponding free fatty acid)

-

Scintillation cocktail and counter

Protocol:

-

Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of GDP.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the EC50 value.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with the potential to be a key player in cellular signaling, particularly in the context of inflammation and metabolic diseases. While its precise molecular targets and signaling pathways are yet to be fully elucidated, the framework presented in this guide provides a solid foundation for future research. Key areas for further investigation include:

-

Receptor Deorphanization: Definitive identification of the receptor(s) for this compound is paramount. Screening against a panel of orphan GPCRs and nuclear receptors is a logical next step.

-

Quantitative Profiling: Establishing the cellular and tissue concentrations of this compound under various physiological and pathological conditions will provide crucial insights into its regulation and function.

-

Therapeutic Potential: Given the link between GPR84 and inflammation, exploring the effects of modulating this compound levels or its signaling pathways in models of inflammatory diseases could unveil new therapeutic strategies.

The methodologies and data presented herein are intended to empower researchers to delve deeper into the biology of this unique lipid mediator and unlock its potential for the development of novel therapeutics.

References

- 1. fatty acid β-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Fatty acid degradation - Wikipedia [en.wikipedia.org]

- 10. Structural Biochemistry/Degradation of Odd-Chain and Unsaturated Fatty Acids - Wikibooks, open books for an open world [en.wikibooks.org]

- 11. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endogenous Sources of (9Z)-Heptadecenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA, an odd-chain monounsaturated fatty acyl-CoA, has garnered increasing interest in the scientific community due to its potential roles in cellular signaling and metabolism. Unlike its even-chain counterparts, the endogenous origins of this molecule are not as widely understood. This technical guide provides an in-depth exploration of the endogenous biosynthetic pathways of this compound, summarizes available quantitative data on its tissue distribution, details experimental protocols for its analysis, and illustrates the key metabolic and signaling pathways involved.

Endogenous Biosynthesis of this compound

The endogenous production of this compound is a multi-step process that begins with the formation of its saturated precursor, heptadecanoic acid (C17:0), followed by desaturation and subsequent activation to its CoA ester.

Synthesis of Heptadecanoic Acid (C17:0)

There are two primary pathways for the endogenous synthesis of the C17:0 backbone:

-

Alpha-Oxidation of Stearic Acid: The predominant pathway for endogenous C17:0 synthesis is the alpha-oxidation of stearic acid (C18:0), a common even-chain saturated fatty acid. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The key enzymes in this pathway are located in the peroxisomes and the endoplasmic reticulum. 2-hydroxyacyl-CoA lyase (HACL1) and HACL2 are critical enzymes in this process. Studies in Hacl1 knockout mice have shown a significant reduction in plasma and liver C17:0 levels, providing strong evidence for the role of this pathway in endogenous C17:0 production.

-

De Novo Synthesis using Propionyl-CoA as a Primer: While the majority of de novo fatty acid synthesis utilizes acetyl-CoA as the initial building block, leading to even-chain fatty acids, the use of propionyl-CoA as a primer results in the synthesis of odd-chain fatty acids. This pathway is a less significant contributor to the overall C17:0 pool in most tissues compared to alpha-oxidation.

Desaturation of Heptadecanoyl-CoA to this compound

Once heptadecanoic acid is synthesized, it is activated to heptadecanoyl-CoA. This saturated fatty acyl-CoA is then desaturated to form this compound. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) , an enzyme primarily located in the endoplasmic reticulum. SCD introduces a cis double bond at the Δ9 position of the fatty acyl chain. The substrate specificity of SCD extends to fatty acyl-CoAs with chain lengths from 14 to 19 carbons, including heptadecanoyl-CoA.

Activation to Heptadecenoyl-CoA

Heptadecenoic acid, whether from de novo synthesis or dietary sources, is activated to its metabolically active form, this compound, by Acyl-CoA synthetases (ACSLs) . This ATP-dependent reaction is crucial for its participation in various metabolic and signaling pathways.

Quantitative Data on Heptadecenoic Acid Distribution

The concentration of heptadecenoic acid (C17:1) varies across different tissues and is influenced by both endogenous synthesis and dietary intake. The following table summarizes available quantitative data. It is important to note that data is often presented as a percentage of total fatty acids, and absolute concentrations can vary significantly between individuals and studies.

| Tissue/Fluid | Species | Concentration/Percentage of Total Fatty Acids | Reference(s) |

| Human Plasma | Human | 0.1 - 0.5% of total fatty acids | [1] |

| Human Serum | Human | Mean: 21.8 µmol/L (in a study of 59 individuals) | [2] |

| Human Adipose Tissue | Human | ~0.3% of total fatty acids | [1] |

| Human Erythrocytes | Human | ~0.2% of total fatty acids | [1] |

| Ruminant Milk Fat | Bovine | Trace amounts, typically < 0.5% | [3] |

| Ruminant Meat Fat | Ovine/Bovine | Trace amounts | [3] |

Experimental Protocols

Accurate quantification of this compound and its free acid form is essential for studying its metabolism and function. The following are detailed methodologies for their analysis.

Analysis of Heptadecenoic Acid (C17:1) by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common method for the analysis of total fatty acid profiles, including C17:1.

3.1.1. Lipid Extraction

-

Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma or serum, add the solvent mixture directly.

-

Phase Separation: Add water or a salt solution to induce phase separation. The lower organic phase contains the lipids.

-

Collection and Drying: Collect the lower chloroform phase and dry it under a stream of nitrogen.

3.1.2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs)

-

Saponification: Resuspend the dried lipid extract in a methanolic solution of sodium hydroxide or potassium hydroxide and heat to hydrolyze the ester linkages.

-

Methylation: Add a methylating agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the free fatty acids to their more volatile methyl esters (FAMEs).

-

Extraction of FAMEs: Add hexane and water to the reaction mixture. The FAMEs will partition into the upper hexane layer.

-

Drying and Reconstitution: Collect the hexane layer, dry it under nitrogen, and reconstitute in a small volume of hexane for GC-MS analysis.

3.1.3. GC-MS Analysis

-

Injection: Inject the FAMEs onto a GC equipped with a capillary column suitable for FAME separation (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).

-

Separation: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

Detection: The eluting FAMEs are introduced into a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to a known standard of methyl (9Z)-heptadecenoate.

-

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated or an odd-chain fatty acid not expected to be in the sample, such as C19:0) added at the beginning of the extraction process.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct measurement of acyl-CoAs requires a different approach due to their polarity and instability.

3.2.1. Extraction of Acyl-CoAs

-

Quenching and Lysis: Rapidly quench metabolism in cell or tissue samples with ice-cold solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol/water).

-

Homogenization and Protein Precipitation: Homogenize the sample in the cold solvent to extract the acyl-CoAs and precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

3.2.2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine or ammonium acetate) to improve retention and peak shape of the polar acyl-CoA molecules.

-

Mass Spectrometric Detection: The eluting acyl-CoAs are introduced into a tandem mass spectrometer operating in positive ion mode.

-

Identification and Quantification: Identification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation. Quantification is performed using a stable isotope-labeled internal standard (e.g., [¹³C]-labeled acyl-CoA) or a structurally similar acyl-CoA that is not present in the sample.

Signaling Pathways and Cellular Functions

The specific signaling roles of this compound are still under investigation. However, based on the known functions of other monounsaturated fatty acids, several potential pathways can be proposed.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to be ligands for several G-protein coupled receptors, including GPR40 (FFAR1) and GPR120 (FFAR4).[4][5][6][7] Activation of these receptors by fatty acids can trigger various intracellular signaling cascades, influencing processes such as insulin secretion, inflammation, and appetite regulation. It is plausible that this compound or its free acid form can also modulate the activity of these receptors.

Nuclear Receptors

Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By binding to PPARs, this compound could potentially influence the expression of a wide range of target genes.

Incorporation into Complex Lipids

This compound can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. The presence of this odd-chain monounsaturated fatty acid in cellular membranes can alter their fluidity and physical properties, which in turn can affect the function of membrane-bound proteins and signaling complexes.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for GC-MS Analysis of C17:1

Caption: GC-MS workflow for C17:1 analysis.

Potential Signaling Pathways of this compound

Caption: Potential signaling pathways of this compound.

Conclusion

The endogenous synthesis of this compound is a fascinating example of the complexity of lipid metabolism. Its formation through the alpha-oxidation of stearic acid and subsequent desaturation highlights the intricate interplay between different metabolic pathways. While significant progress has been made in understanding its biosynthesis and developing analytical methods for its detection, further research is needed to fully elucidate its specific signaling roles and quantitative distribution in various physiological and pathological states. This knowledge will be crucial for harnessing the therapeutic potential of this unique odd-chain monounsaturated fatty acid.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of methods used to express levels of circulating fatty acids on the degree and direction of associations with blood lipids in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Margaric acid - Wikipedia [en.wikipedia.org]

- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

(9Z)-Heptadecenoyl-CoA: An In-depth Technical Guide to its Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain acyl-coenzyme A (CoA) molecule that sits at the crossroads of fatty acid metabolism. While not as ubiquitously studied as its even-chain counterparts, its unique structure necessitates a distinct set of enzymatic reactions for its biosynthesis and degradation. Understanding the metabolic pathways involving this compound is crucial for researchers investigating lipid metabolism, metabolic disorders, and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the hypothesized metabolic fate of this compound, detailed experimental protocols for its analysis, and quantitative data to support further research.

Introduction to this compound

This compound is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. The presence of an odd number of carbon atoms and a single cis double bond at the ninth position distinguishes its metabolism from that of more common saturated and even-chain fatty acids. While found in trace amounts in various organisms, its metabolic implications are significant, particularly in the context of propionyl-CoA production and its subsequent entry into the citric acid cycle.

Hypothesized Metabolic Pathways

Direct experimental evidence detailing the complete metabolic pathways of this compound is limited. However, based on established principles of fatty acid metabolism, its biosynthetic and degradative routes can be confidently hypothesized.

Biosynthesis of this compound

The biosynthesis of this compound is thought to occur through two primary pathways: elongation of a shorter unsaturated fatty acid or desaturation of a saturated odd-chain fatty acid.

-

Elongation Pathway: This pathway would involve the elongation of palmitoleoyl-CoA (C16:1-CoA), a more common monounsaturated fatty acyl-CoA. The addition of a two-carbon unit from malonyl-CoA, catalyzed by a fatty acid elongase, would yield (11Z)-nonadecenoyl-CoA, which could then be shortened via peroxisomal beta-oxidation to this compound.

-

Desaturation Pathway: Alternatively, heptadecanoyl-CoA (C17:0-CoA) can be desaturated by a Δ9-desaturase enzyme to introduce a double bond at the ninth position, directly forming this compound. The substrate specificity of Δ9-desaturases can vary, and some have been shown to act on a range of fatty acyl-CoAs.[1][2][3][4]

Degradation of this compound via Beta-Oxidation

The degradation of this compound is predicted to proceed via the mitochondrial beta-oxidation pathway, with modifications to accommodate its unique structure. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA and, in the final cycle, propionyl-CoA.

The initial cycles of beta-oxidation proceed as with saturated fatty acids until the cis-Δ³ double bond is encountered. At this point, the auxiliary enzyme enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to continue.[5][6][7][8]

The final round of beta-oxidation of the five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the citric acid cycle. This conversion is catalyzed by a series of three enzymes: propionyl-CoA carboxylase , methylmalonyl-CoA epimerase , and methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme).[9][10][11][12][13][14][15][16][17][18][19]

Quantitative Data

| Parameter | Representative Value | Tissue/Cell Type | Method |

| Cellular Concentration | |||

| Total Long-Chain Acyl-CoA | 15 - 100 nmol/g wet weight | Liver, Heart, Muscle | LC-MS/MS |

| C16:0-CoA | 5 - 30 nmol/g wet weight | Liver | LC-MS/MS |

| C18:1-CoA | 3 - 20 nmol/g wet weight | Liver | LC-MS/MS |

| Enzyme Kinetics | |||

| Acyl-CoA Synthetase (long-chain) | Km: 1 - 10 µM | Various | Spectrophotometry |

| Carnitine Palmitoyltransferase I | Km: 1 - 5 µM | Mitochondria | Radiochemical assay |

| Acyl-CoA Dehydrogenase (long-chain) | Km: 0.1 - 1 µM | Mitochondria | Spectrophotometry |

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and potential for isomerization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[20][21][22][23]

-

Tissue/Cell Homogenization:

-

Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

-

Homogenize the frozen tissue (approximately 50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) containing an internal standard. Heptadecanoyl-CoA (C17:0-CoA) is a suitable internal standard as it is not naturally abundant in most mammalian tissues.[24]

-

For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS), and then resuspend in the acidic extraction solution with the internal standard.

-

-

Protein Precipitation and Extraction:

-

Vortex the homogenate vigorously for 1-2 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Solid-Phase Extraction (SPE) for Cleanup (if using TCA):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with water to remove salts and polar contaminants.

-

Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This is a general method that should be optimized for the specific instrumentation used.[22][25][26][27][28][29][30]

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion: The [M+H]⁺ ion of this compound.

-

Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.

-

Optimization: Collision energy and other source parameters should be optimized for this compound using a chemical standard if available.

-

Signaling and Regulatory Roles

While a direct signaling role for this compound has not been established, long-chain acyl-CoAs, in general, are known to be important regulatory molecules. They can allosterically regulate enzymes, influence ion channel activity, and serve as precursors for the synthesis of signaling lipids such as diacylglycerols and ceramides. Given its structure, this compound may have unique interactions with proteins and enzymes that could modulate specific cellular processes. Further research is needed to elucidate any specific signaling functions of this molecule.

Conclusion

This compound is a unique metabolite whose metabolism provides insights into the processing of odd-chain and monounsaturated fatty acids. While direct research on this molecule is sparse, its metabolic pathways can be reliably inferred from our current understanding of lipid biochemistry. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound in health and disease. Future studies focusing on the specific enzymes that metabolize this acyl-CoA and its potential signaling roles will be crucial for a complete understanding of its biological significance.

References

- 1. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classification and substrate head-group specificity of membrane fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 6. aocs.org [aocs.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. uniprot.org [uniprot.org]

- 15. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 16. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 18. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. duke-nus.edu.sg [duke-nus.edu.sg]

- 21. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Function of (9Z)-Heptadecenoyl-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract